Ticlopidine-d4 N-Oxide is a deuterated derivative of Ticlopidine, a well-known platelet aggregation inhibitor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic pathways of Ticlopidine. The incorporation of deuterium atoms in Ticlopidine-d4 N-Oxide allows for enhanced tracing and analysis of its behavior in biological systems, which is crucial for understanding its pharmacological effects and interactions .
Ticlopidine-d4 N-Oxide is classified under the category of N-oxides, which are compounds featuring an oxygen atom bonded to a nitrogen atom. It is identified by its Chemical Abstracts Service (CAS) number 1794760-44-3. The compound is sourced from various chemical suppliers and is utilized mainly in research settings, particularly in studies focused on drug metabolism and pharmacodynamics .
The synthesis of Ticlopidine-d4 N-Oxide typically involves the N-oxidation of Ticlopidine-d4. This process can be executed using several oxidizing agents, including:
The reaction generally occurs in an organic solvent such as dichloromethane at low temperatures to promote selective formation of the N-oxide. The conditions are optimized to enhance yield while minimizing by-products and impurities .
In industrial settings, the production of Ticlopidine-d4 N-Oxide follows similar synthetic routes but emphasizes high-purity starting materials and stringent quality control measures. This ensures that the final product meets the required specifications for research applications.
The molecular formula of Ticlopidine-d4 N-Oxide is C14H14ClNOS, with a molecular weight of approximately 283.806 g/mol. Its IUPAC name is:
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium.
Key structural identifiers include:
These identifiers facilitate the identification and characterization of the compound in chemical databases .
Ticlopidine-d4 N-Oxide can participate in various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, while reducing agents can vary based on the desired reaction pathway .
The mechanism of action for Ticlopidine-d4 N-Oxide primarily revolves around its role as a metabolite of Ticlopidine. As a platelet aggregation inhibitor, it functions by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate-mediated platelet activation and aggregation. This action is crucial for preventing thrombus formation in cardiovascular diseases.
Studies have shown that the metabolic pathways involving Ticlopidine-d4 N-Oxide can be traced using deuterium-labeled techniques, providing insights into its pharmacokinetics and dynamics within biological systems .
Ticlopidine-d4 N-Oxide exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings where precise handling and storage are required .
Ticlopidine-d4 N-Oxide finds significant applications in scientific research, particularly in:
The unique labeling with deuterium allows researchers to track metabolic pathways more accurately than with non-labeled compounds .
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for confirming the molecular structure and deuterium incorporation sites in Ticlopidine-d4 N-Oxide. Comprehensive analysis includes ¹H, ¹³C, and 2D-NMR experiments, which collectively verify the N-oxide modification and deuterium labeling pattern. The deuterium atoms induce characteristic isotopic shifts in adjacent nuclei, with carbon atoms bonded to deuterium exhibiting upfield shifts of approximately 0.3 ppm in the ¹³C NMR spectrum due to reduced Fermi contact interactions. The N-oxide formation significantly influences chemical shifts of proximal protons and carbons, particularly those in the thienopyridine ring system. For example, the carbon adjacent to the N-oxide nitrogen demonstrates a substantial downfield shift of ~25 ppm compared to the non-oxidized Ticlopidine-d4 structure [1] [5].
Table 1: Comparative NMR Chemical Shifts (ppm) for Key Structural Motifs
Structural Position | ¹³C Shift (Ticlopidine) | ¹³C Shift (Ticlopidine-d4 N-Oxide) | Shift Difference |
---|---|---|---|
Thienopyridine C-2 | 152.1 | 177.3 | +25.2 |
Thienopyridine C-7 | 49.8 | 49.5 | -0.3 |
Chlorophenyl C-1' | 134.2 | 134.0 | -0.2 |
Deuterated Methylene | 52.6 | 52.3 (quadrupolar splitting) | -0.3 |
Deuterium-proton coupling constants provide additional structural verification, with the deuterated methylene group (CH₂ → CD₂) showing characteristic quadrupolar splitting patterns in the ²H NMR spectrum. The absence of proton signals at the deuterated positions in ¹H NMR confirms ≥98% deuteration at the specified methylene group adjacent to the thienopyridine nitrogen, as evidenced by signal disappearance at δ 3.85 ppm corresponding to the non-deuterated analogue [5].
High-Resolution Mass Spectrometry delivers precise molecular mass confirmation of Ticlopidine-d4 N-Oxide, distinguishing it from both the parent compound and potential synthetic impurities. The deuterated N-oxide exhibits a characteristic [M+H]⁺ ion at m/z 328.0754 when analyzed using electrospray ionization-positive mode (ESI⁺), corresponding to the theoretical exact mass of C₁₄H₁₀D₄ClNO₂S (calculated: 328.0756). This represents a +5 Da mass shift compared to non-deuterated Ticlopidine N-Oxide (m/z 323.0422) and a +16 Da shift from Ticlopidine-d4 (m/z 312.0690), confirming simultaneous deuteration and oxidation [1] [4].
HRMS/MS fragmentation patterns provide additional structural validation through diagnostic fragment ions. The dominant fragment at m/z 198.0481 corresponds to the deuterated thienopyridine-N-oxide moiety (C₇H₄D₄NO₂S⁺), while m/z 125.0158 represents the chlorophenyl fragment (C₇H₆Cl⁺). Crucially, the 4 Da mass difference in these fragments compared to their non-deuterated analogues confirms deuterium retention in the core structure during fragmentation. The spectral library matching using platforms like SCIEX OS with All-in-One High Resolution MS/MS libraries confirms identity through experimental-theoretical spectrum matching with similarity scores >95% [4].
Table 2: HRMS/MS Fragment Analysis of Ticlopidine-d4 N-Oxide
Fragment Ion (m/z) | Elemental Composition | Mass Error (ppm) | Structural Assignment |
---|---|---|---|
328.0754 | C₁₄H₁₁D₄ClNO₂S⁺ | -0.6 | Molecular ion [M+H]⁺ |
198.0481 | C₇H₅D₄NO₂S⁺ | 1.2 | Thienopyridine-N-oxide + D₄ |
183.0245 | C₇H₄D₄NO₂S⁺ | -0.8 | Thienopyridine-N-oxide -CH₃ + D₄ |
125.0158 | C₇H₆Cl⁺ | 0.9 | Chlorobenzyl fragment |
111.0003 | C₆H₄Cl⁺ | 1.5 | Chlorophenyl fragment |
Positional integrity of deuterium atoms is verified through tandem mass spectrometry and vibrational spectroscopy. Infrared spectroscopy reveals C-D stretching vibrations at 2150-2200 cm⁻¹, distinct from C-H stretches at 2850-3000 cm⁻¹, with specific absorption bands at 2167 cm⁻¹ and 2192 cm⁻¹ confirming aliphatic C-D bonds. MS³ fragmentation isolates the deuterated thienopyridine-N-oxide ion (m/z 198.0481) and induces neutral loss of D₂CN (44 Da) to yield m/z 154.0420, demonstrating deuterium retention on the methylene group directly attached to the nitrogen. This fragmentation pathway confirms deuterium positioning at the benzylic carbon rather than aromatic positions [1] [4] [5].
Comparative hydrogen-deuterium exchange mass spectrometry provides additional positional validation. Under controlled basic conditions (pH 10, 37°C), labile hydrogens undergo exchange with deuterium from the solvent, while the stable aliphatic C-D bonds in Ticlopidine-d4 N-Oxide remain intact. After 24-hour incubation, mass analysis shows <0.5 Da mass increase, confirming that deuterium atoms are incorporated at non-exchangeable carbon positions. This experimental confirmation complements synthetic documentation specifying deuteration at the tetrahydrothienopyridine ring's methylene group adjacent to the tertiary nitrogen [1] [5].
Table 3: Characterized Properties of Ticlopidine-d4 N-Oxide
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 1794760-44-3 | Regulatory documentation |
Molecular Formula | C₁₄H₁₀D₄ClNO₂S | HRMS (ESI+) |
Exact Mass | 328.0754 Da | QTOF-HRMS |
Isotopic Purity | ≥98% | Isotopic Pattern Filtering (HRMS) |
Deuterium Positions | Tetrahydrothienopyridine -CH₂- positions | MSⁿ fragmentation, IR spectroscopy |
Primary Application | Internal standard for analytical quantification | Regulatory guidelines |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 25468-09-1
CAS No.: 26094-91-7
CAS No.: 41847-86-3